(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
CAS No.: 494200-39-4
Cat. No.: VC7195323
Molecular Formula: C26H23NO5
Molecular Weight: 429.472
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494200-39-4 |
|---|---|
| Molecular Formula | C26H23NO5 |
| Molecular Weight | 429.472 |
| IUPAC Name | (Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C26H23NO5/c1-16-9-11-18(12-10-16)24(28)19(26-27-20-7-5-6-8-21(20)32-26)13-17-14-22(29-2)25(31-4)23(15-17)30-3/h5-15H,1-4H3/b19-13+ |
| Standard InChI Key | PSXOOMWRYCCWLC-CPNJWEJPSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Introduction
IUPAC Name
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Molecular Formula
C24H21NO5
Molecular Weight
403.43 g/mol
Structural Features
-
Contains a benzoxazole moiety, which is known for its bioactive properties.
-
Includes a chalcone backbone, characterized by an α,β-unsaturated carbonyl group.
-
Substituents:
-
A 4-methylphenyl group.
-
A 3,4,5-trimethoxyphenyl group.
-
A benzoxazole ring.
-
Key Functional Groups
-
Methoxy groups on the aromatic ring enhance solubility and electronic effects.
-
The conjugated system (chalcone framework) contributes to potential biological activity.
Synthesis
The synthesis of this compound typically involves Claisen-Schmidt condensation between:
-
Aromatic aldehyde: 3,4,5-trimethoxybenzaldehyde.
-
Ketone: Acetophenone derivative containing the benzoxazole moiety.
General Procedure:
-
Mix the aldehyde and ketone in an ethanol solution.
-
Add a catalytic amount of base (e.g., NaOH or KOH).
-
Stir at room temperature or under reflux conditions.
-
Monitor completion using thin-layer chromatography (TLC).
-
Purify the product via recrystallization or chromatography.
Potential Biological Activities
Chalcone derivatives like this compound are studied for their diverse pharmacological properties:
-
Antioxidant: The conjugated system and methoxy groups may scavenge free radicals.
-
Anticancer: Chalcones are known to inhibit cancer cell proliferation through apoptosis induction and enzyme inhibition.
-
Antimicrobial: The benzoxazole moiety often exhibits antibacterial and antifungal activity.
Mechanisms of Action
-
Interaction with cellular enzymes such as kinases or proteases.
-
Modulation of oxidative stress pathways.
-
Binding to DNA or proteins to alter cell signaling.
Spectroscopic Characterization
This compound can be characterized using standard analytical techniques:
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Peaks for C=O (chalcone), aromatic C-H stretches. |
| NMR Spectroscopy | Signals for aromatic protons and methoxy groups. |
| Mass Spectrometry | Molecular ion peak at m/z = 403 (M+). |
Research Findings
Studies on similar chalcone derivatives have demonstrated:
-
High cytotoxicity against cancer cell lines such as HeLa and MCF-7.
-
Antioxidant activity comparable to standard compounds like ascorbic acid.
-
Antibacterial efficacy against E. coli and S. aureus.
Further studies are needed to confirm these activities specifically for this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume